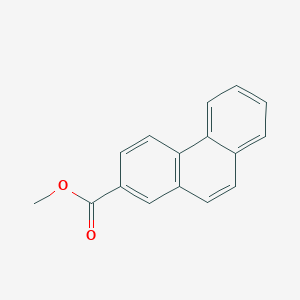

Methyl phenanthrene-2-carboxylate

概要

説明

Methyl phenanthrene-2-carboxylate is an organic compound with the molecular formula C16H12O2. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of methyl phenanthrene-2-carboxylate typically involves the esterification of phenanthrene-2-carboxylic acid with methanol. This reaction is often catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid as a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts can enhance the reaction efficiency and reduce the need for corrosive liquid acids .

化学反応の分析

Substitution and Functionalization Reactions

The ester group at C-2 enables nucleophilic substitution and alkylation:

Bromination and Nucleophilic Displacement

-

Bromination of the methyl ester at activated positions (e.g., benzylic sites) with PBr yields intermediates for further functionalization.

-

Substitution with piperidines or amines proceeds via SN2 mechanisms, forming N-alkylated derivatives (e.g., phenanthrene-2-carboxylate-piperidine conjugates) .

Reduction

-

LiAlH reduces the ester to a primary alcohol (phenanthrene-2-methanol), a precursor for ether or carbonyl derivatives .

Oxidative Degradation and Metabolite Formation

Methyl phenanthrene-2-carboxylate undergoes oxidative transformations in biological and environmental systems:

Microbial Mineralization

-

Anaerobic microbial consortia degrade the compound via β-oxidation pathways, producing 2-carboxybenzaldehyde and pyruvate as key metabolites. This is catalyzed by trans-2'-carboxybenzalpyruvate hydratase-aldolase, with and .

Enzymatic Activation

-

In human HepG2 cells, hydroxylation at the methyl group forms 2-(hydroxymethyl)phenanthrene. Further oxidation generates o-quinones, which are detoxified via sulfonation to O-monosulfonated-catechols .

Comparative Reactivity of Phenanthrene Carboxylates

| Property | This compound | Methyl Phenanthrene-9-Carboxylate |

|---|---|---|

| NMR Shift (CH3_33) | δ 4.05 (s) | δ 4.05 (s) |

| MS (m/z) | 236 (M) | 236 (M) |

| Metabolic Pathway | o-Quinone formation | Diol-epoxide formation |

Environmental Relevance

-

As a PAH derivative, this compound serves as a biomarker for oil spill contamination. Its metabolites (e.g., sulfonated catechols) are detectable in marine organisms .

Key Research Findings

-

Carboxylation at C-2 is stereoelectronically favored in anaerobic bacteria due to orbital orientation .

-

The methyl ester’s bay-region protons (δ 8.51 ppm) exhibit deshielding, influencing reactivity in Diels-Alder cyclizations .

-

Metabolic activation via o-quinones suggests potential genotoxicity, mitigated by phase II detoxification .

科学的研究の応用

Methyl phenanthrene-2-carboxylate has several applications in scientific research:

作用機序

The mechanism of action of methyl phenanthrene-2-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation . Additionally, its antimicrobial properties may result from disrupting bacterial cell membranes or interfering with essential metabolic pathways .

類似化合物との比較

Phenanthrene-2-carboxylic acid: The parent compound of methyl phenanthrene-2-carboxylate.

Phenanthrene-9-carboxylate: Another ester derivative of phenanthrene with different substitution patterns.

Methyl phenanthrene-9-carboxylate: A positional isomer with the ester group at a different position on the phenanthrene ring.

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different physical properties, such as melting point and solubility, as well as distinct biological effects .

生物活性

Methyl phenanthrene-2-carboxylate (MPC) is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of MPC, focusing on its pharmacological effects, toxicity, and metabolic pathways, supported by case studies and relevant research findings.

Overview of this compound

MPC is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) known for its complex structure and biological implications. The carboxylate functional group in MPC enhances its solubility and reactivity compared to its parent compound.

2. Toxicological Effects

MPC's toxicity profile has been investigated in aquatic organisms. A study highlighted that alkylated phenanthrenes, including MPC, induced morphological defects in early life stages of fish such as Atlantic haddock. These defects included decreased length and increased incidence of deformities, indicating that MPC may pose developmental risks to aquatic life at certain concentrations . Furthermore, the metabolic pathways of MPC in organisms exposed to it have been linked to significant toxicological outcomes, although specific data on MPC alone is still emerging.

3. Anticancer Potential

The anticancer properties of phenanthrene derivatives have been documented, with some studies suggesting that modifications to the phenanthrene structure can enhance biological activity. For instance, methylation strategies have been employed to improve the efficacy of related compounds against cancer cell lines like MCF-7 . While direct evidence for MPC's anticancer activity remains sparse, the potential for similar enhancements exists based on structural analogs.

Metabolic Pathways

MPC is metabolized in various biological systems, particularly in aquatic organisms where it acts as a metabolite from exposure to alkylated PAHs. Its metabolism often involves hydroxylation and subsequent conjugation processes that can lead to both detoxification and bioactivation pathways . Understanding these pathways is crucial for assessing the environmental impact and health risks associated with MPC.

Case Study 1: Antimalarial Activity Assessment

In a comparative analysis of phenanthrene derivatives' antimalarial activities, compounds with hydroxyl substitutions demonstrated superior effectiveness against multidrug-resistant strains of P. falciparum. The study noted that structural modifications significantly influenced biological activity, suggesting avenues for further investigation into MPC's potential as an antimalarial agent .

Case Study 2: Developmental Toxicity in Fish

A study focused on the effects of alkylated phenanthrenes on early life stages of fish revealed that exposure resulted in significant morphological and functional impairments. The findings indicated that certain concentrations of MPC could lead to increased mortality rates and developmental defects . This underscores the importance of evaluating MPC within environmental contexts.

特性

IUPAC Name |

methyl phenanthrene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-18-16(17)13-8-9-15-12(10-13)7-6-11-4-2-3-5-14(11)15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXRQOKSTOTYJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90498896 | |

| Record name | Methyl phenanthrene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90498896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25308-63-8 | |

| Record name | Methyl phenanthrene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90498896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。